molecular formula C5H8N4O B1320688 2-Hydrazinyl-6-methoxypyrazine CAS No. 954227-93-1

2-Hydrazinyl-6-methoxypyrazine

Cat. No. B1320688
M. Wt: 140.14 g/mol
InChI Key: DFPGXLWZGXIZQU-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-methoxypyrazine is a compound that can be associated with the class of methoxypyrazines, which are known to form in reactions involving pyrazinones and methylating agents such as fruit pectin and betaine . While the specific compound 2-hydrazinyl-6-methoxypyrazine is not directly mentioned, the related chemistry can be inferred from the synthesis and reactions of similar compounds.

Synthesis Analysis

The synthesis of related hydrazine-containing compounds involves the reaction of various starting materials with hydrazine or its derivatives. For instance, hydrazinolysis of 2-benzoyl-3-oxo-1,4-benzothiazine leads to the formation of hydroxypyrazole derivatives . Similarly, reactions of α-cyano-β-methoxy-β-alkylacrylic esters with hydrazine yield β-hydrazino intermediates, which can cyclize to form 5-aminopyrazole derivatives . These reactions suggest that the synthesis of 2-hydrazinyl-6-methoxypyrazine could potentially involve similar hydrazine-based transformations.

Molecular Structure Analysis

The molecular structure of compounds related to 2-hydrazinyl-6-methoxypyrazine has been characterized using various spectroscopic techniques and X-ray diffraction. For example, the crystal and molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles has been determined, revealing the importance of intramolecular hydrogen bonding . Similarly, the structure of a pyridine derivative with a hydrazino group was elucidated by X-ray diffraction, showing the presence of hydrogen bonds in the supramolecular structure .

Chemical Reactions Analysis

The chemical reactivity of hydrazine derivatives can be quite diverse. In the context of corrosion inhibition, hydrazino-methoxy-triazine derivatives have been shown to provide excellent protection for steel in acidic chloride solutions, with the number of hydrazino groups playing a crucial role in the inhibition performance . This suggests that 2-hydrazinyl-6-methoxypyrazine could also exhibit interesting reactivity, potentially as a corrosion inhibitor or in other applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives can be influenced by their molecular structure. For instance, the presence of hydrazino groups and methoxy groups can affect the solubility and the ability to form protective films on surfaces . Spectroscopic studies, including IR, UV-Vis, and NMR, provide insights into the structural features and interactions of these compounds in various environments . The solvent effects on absorption spectra and the non-fluorescent nature of certain pyridine derivatives with hydrazino groups have been investigated, which could be relevant for understanding the properties of 2-hydrazinyl-6-methoxypyrazine .

Scientific Research Applications

Chemical Synthesis and Analysis

  • Formation in Food Processing : 2-Hydrazinyl-6-methoxypyrazine, as a part of the methoxypyrazines family, is formed in reactions involving 2(1H)-pyrazinones with natural methylating agents like fruit pectin and betaine. This process links to nonenzymic formation in heat-processed foods (Rizzi, 1990).

  • Analytical Techniques in Winemaking : Methoxypyrazines, including variants like 2-Hydrazinyl-6-methoxypyrazine, are quantitatively analyzed in wines using methods like stable isotope dilution gas chromatography-mass spectrometry. Their presence is essential for understanding wine flavors and aromas (Allen, Lacey, & Boyd, 1994).

  • Corrosion Inhibition in Metals : Derivatives of hydrazino-methoxypyrazines, including those related to 2-Hydrazinyl-6-methoxypyrazine, have been found effective as corrosion inhibitors for steel in acidic chloride solutions. This suggests potential industrial applications in protecting metals (El‐Faham et al., 2016).

Biological and Sensory Analysis

  • Sensory Receptors and Flavor : Specific olfactory receptors for variants of methoxypyrazines, like 2-Isobutyl-3-methoxypyrazine, have been identified. These receptors are involved in odor discrimination, implying a significant role in sensory perception (Pelosi, Baldaccini, & Pisanelli, 1982).

  • Influence on Wine Aroma : Methoxypyrazines, including related compounds, impart specific herbaceous, green, or vegetal sensory attributes to wines. The biosynthesis of these compounds in grapes and their influence on wine flavors have been extensively studied (Dunlevy et al., 2013).

  • Occurrence in Vegetables : Studies on raw vegetables have identified the presence of methoxypyrazines, closely related to 2-Hydrazinyl-6-methoxypyrazine. Their occurrence in various vegetables contributes significantly to their aroma and flavor profiles (Murray & Whitfield, 1975).

properties

IUPAC Name

(6-methoxypyrazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-10-5-3-7-2-4(8-5)9-6/h2-3H,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPGXLWZGXIZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594974
Record name 2-Hydrazinyl-6-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-6-methoxypyrazine

CAS RN

954227-93-1
Record name 2-Hydrazinyl-6-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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